EG01377 was developed through structure-based drug design and synthesized to enhance the selectivity and potency against neuropilin-1. The compound has been evaluated in multiple studies for its efficacy in inhibiting the binding of vascular endothelial growth factor A to neuropilin-1, demonstrating promising results in preclinical models .
EG01377 is classified as a small molecule antagonist. Its primary mechanism involves blocking the interaction between vascular endothelial growth factor A and neuropilin-1, which is crucial for angiogenesis. This classification places EG01377 within the realm of targeted cancer therapies, particularly those aimed at disrupting tumor vasculature .
The synthesis of EG01377 free base involves several key steps that utilize various organic chemistry techniques. Initially, the compound is derived from a common precursor through a series of reactions including coupling, deprotection, and purification processes.
EG01377 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to neuropilin-1. The precise three-dimensional conformation is crucial for its activity as an antagonist.
The structural integrity and interactions can be analyzed using molecular modeling techniques to predict binding affinities and conformational stability .
EG01377 participates in various chemical reactions that facilitate its synthesis and potential modifications:
The reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and purity of EG01377 during synthesis. Advanced techniques like high-performance liquid chromatography are often used for purification .
EG01377 exerts its effects primarily by binding to neuropilin-1, thereby inhibiting its interaction with vascular endothelial growth factor A. This blockade prevents downstream signaling pathways that promote angiogenesis.
Relevant analyses such as thermal gravimetric analysis and differential scanning calorimetry can provide insights into stability profiles .
EG01377 has potential applications in several areas:
NRP1 features a conserved multi-domain extracellular structure: two CUB domains (a1/a2), two coagulation factor V/VIII homology domains (b1/b2), a MAM domain (c), a transmembrane domain, and a short cytoplasmic tail ending in a PDZ-binding motif [1] [5] [10]. The b1 domain harbors a specialized pocket that binds ligands with C-terminal arginine residues via a salt bridge with Asp-320 (NRP1) and hydrogen bonds with Ser-346, Thr-349, and Tyr-353 [1]. This "C-end rule" (CendR) motif enables NRP1 to bind:
Table 2: NRP1 Functional Domains and Ligands
Domain | Structural Features | Key Ligands | Biological Functions |
---|---|---|---|
a1/a2 | CUB homology; complement-binding | Sema3A, Sema3F | Axon guidance, immune synapse formation |
b1/b2 | Coagulation factor homology; CendR pocket | VEGF-A165, TGF-β1, PlGF-2 | Angiogenesis, TGF-β activation |
c | MAM domain; adhesion molecule-like | Plexins, integrins | Receptor clustering, signal transduction |
Cytoplasmic | PDZ-binding motif (SEA-COOH) | NIP, GIPC1 | Endocytosis, cellular trafficking |
NRP1 lacks catalytic activity but amplifies signaling through collaboration with partner receptors:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7